Dihydroxyfumaric acid dihydrate CAS 199926-38-0 properties
Dihydroxyfumaric acid dihydrate CAS 199926-38-0 properties
An In-Depth Technical Guide to Dihydroxyfumaric Acid Dihydrate (CAS 199926-38-0)
Introduction: Unveiling a Versatile C4 Dicarboxylic Acid
Dihydroxyfumaric acid (DHF) is a naturally occurring dicarboxylic acid that holds a position of significant interest in both biological and synthetic chemistry. Structurally, it is a derivative of fumaric acid, featuring two hydroxyl groups on the double-bonded carbons, which form a reactive ene-diol system. This unique arrangement confers a rich and dualistic reactivity profile, allowing it to act as both a potent antioxidant and a versatile C4 building block in organic synthesis. While several CAS numbers are associated with this compound, the focus of this guide is CAS 199926-38-0 , which specifically designates a hydrated form of dihydroxyfumaric acid. The anhydrous form is more commonly cited under CAS 133-38-0.[1][2][3] For researchers, understanding the fundamental properties and reactivity of the core DHF molecule is paramount to leveraging its potential in drug discovery, materials science, and food chemistry.
Physicochemical and Structural Characteristics
Dihydroxyfumaric acid is a white, powdered solid under standard conditions.[4] Its core structure, (E)-2,3-dihydroxybut-2-enedioic acid, is defined by a four-carbon backbone with carboxylic acid groups at either end and hydroxyl groups at the C2 and C3 positions in a trans configuration.[1] This ene-diol moiety is the primary source of its chemical personality, particularly its notable reducing and antioxidant properties.[5][6]
Core Properties
A summary of the key physicochemical properties of dihydroxyfumaric acid is presented below. It is important to note that while CAS 199926-38-0 refers to the dihydrate, most experimental and predicted data in the literature are based on the anhydrous molecule (CAS 133-38-0).
| Property | Value | Source(s) |
| IUPAC Name | (E)-2,3-dihydroxybut-2-enedioic acid | [1] |
| CAS Number | 199926-38-0 (Hydrate); 133-38-0 (Anhydrous) | [1][3] |
| Molecular Formula | C₄H₄O₆ (Anhydrous); C₄H₈O₈ (Dihydrate) | [1] |
| Molecular Weight | 148.07 g/mol (Anhydrous Basis) | [4] |
| Appearance | White Powder | [4] |
| Melting Point | ~155-156 °C (with decomposition) | [4] |
| Water Solubility | 2960 mg/L at 12 °C (Experimental) | [7] |
| Other Solubilities | Soluble in Methanol (hot), DMSO, Ethanol, Acetone, Chloroform, Dichloromethane | [4][8] |
| pKa₁ (Predicted) | ~1.78 - 2.01 | [4] |
Note on Solubility: There is conflicting data regarding water solubility. While one commercial supplier lists it as "insoluble"[8], experimental data indicates a solubility of nearly 3 g/L[7], and other reports mention its crystallization from water, which implies at least moderate solubility.[4] Researchers should verify solubility in their specific aqueous buffer systems.
Spectroscopic Profile and Structural Elucidation
Definitive, publicly available spectroscopic data for DHF is limited. Therefore, this section combines available database information with a theoretical analysis based on its known structure.
1.2.1 Mass Spectrometry (MS) Mass spectrometry data for the anhydrous form (precursor m/z 146.99) shows characteristic fragmentation. Key fragments in MS/MS analysis include peaks at m/z 103.1 and 59.3, which likely correspond to the loss of a carboxyl group (CO₂H) and subsequent fragmentation.[1]
1.2.2 Infrared (IR) Spectroscopy (Theoretical) An experimental IR spectrum for DHF is expected to display several characteristic absorption bands corresponding to its functional groups. These predictions are based on established IR principles.[9][10][11]
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O-H Stretch (Carboxylic Acid): A very broad band from ~3300 cm⁻¹ to 2500 cm⁻¹, indicative of the strongly hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
-
O-H Stretch (Alcohol): A moderately broad band appearing around 3500-3200 cm⁻¹, potentially overlapping with the carboxylic acid signal.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1725-1700 cm⁻¹.
-
C=C Stretch (Alkene): A medium-to-weak band around 1680-1640 cm⁻¹, characteristic of a substituted alkene.
-
C-O Stretch: Strong bands in the 1320-1210 cm⁻¹ (C-O of acid) and 1260-1000 cm⁻¹ (C-O of alcohol) regions.
1.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy (Theoretical) Due to the absence of published spectra, the following is a theoretical prediction of the expected NMR signals. The exact chemical shifts are highly dependent on the solvent used.[12][13][14]
-
¹H-NMR:
-
Carboxylic Acid Protons (-COOH): A broad singlet in the downfield region, typically >10 ppm.
-
Hydroxyl Protons (-OH): A broad singlet whose chemical shift is highly variable depending on concentration, temperature, and solvent (typically between 2-6 ppm). Due to the symmetry of the molecule, the two carboxylic acid protons would be equivalent, as would the two hydroxyl protons.
-
-
¹³C-NMR:
-
Carboxyl Carbons (-COOH): Signals would appear in the downfield region, typically between 165-185 ppm.
-
Olefinic Carbons (=C-OH): Signals for the sp² hybridized carbons of the double bond would be expected in the 120-140 ppm range. Due to symmetry, only two distinct signals would be anticipated in the ¹³C-NMR spectrum.
-
Synthesis and Chemical Reactivity
Synthesis Overview
Dihydroxyfumaric acid is intrinsically linked to tartaric acid, from which it is biochemically and synthetically derived. The primary route to its formation involves the oxidation of tartaric acid.[7] While specific, detailed laboratory protocols are not widely published in peer-reviewed literature, the transformation is understood to proceed via oxidation of the secondary alcohol groups of tartaric acid.
The Dualistic Reactivity of the Ene-Diol System
The most compelling chemical feature of DHF is its dual reactivity, which is dictated by the reaction conditions and the nature of its reaction partners. The ene-diol moiety can act as a nucleophile, while its diester derivatives are known to behave as electrophiles.[4] This versatility makes it a powerful tool in synthetic organic chemistry.
-
Nucleophilic Character: In the presence of a base, the ene-diol can be deprotonated to form a nucleophilic enolate. This nucleophile can then participate in reactions such as aldol additions, enabling the formation of new carbon-carbon bonds. This reactivity has been exploited in the synthesis of complex carbohydrates and other polyhydroxylated compounds.[4]
-
Electrophilic Character: When the carboxylic acid groups are esterified (e.g., to form dimethyl dihydroxyfumarate), the electron-withdrawing nature of the ester groups enhances the electrophilicity of the double bond. This makes the diester derivative susceptible to attack by nucleophiles.
Caption: Primary mechanisms of DHF antioxidant activity.
Role in Drug Discovery and Prebiotic Chemistry
The unique structure of DHF makes it an attractive scaffold for drug development.
-
Derivatives as Therapeutics: O-acetyl derivatives of DHF have been explored for their potential analgesic and antipyretic properties. [15]* Computational Drug Design: Recent computational studies have highlighted the drug-like properties of DHF and its derivatives. Molecular docking simulations have suggested a significant potential for these compounds to inhibit the main protease of the SARS-CoV-2 virus, marking it as a molecule of interest for further antiviral research. [16]* Prebiotic Chemistry: DHF is considered a key intermediate species in prebiotic models for the abiotic synthesis of sugars, uronic acids, and even Vitamin C, highlighting its fundamental role in the potential origins of biological molecules. [7][15]
Safety, Handling, and Storage
Based on available Safety Data Sheets (SDS), Dihydroxyfumaric acid hydrate is not classified as hazardous under the OSHA Hazard Communication Standard (2012). [7]However, as with any laboratory chemical, adherence to good industrial hygiene and safety practices is essential.
-
Handling: Use in a well-ventilated area. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields and protective gloves. [7]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. The recommended storage temperature is between 2°C and 8°C. [4]* Incompatibilities: Avoid contact with strong oxidizing agents. [7]* Decomposition: When heated to decomposition, it emits carbon oxides. [7]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a methodology for quantifying the antioxidant capacity of Dihydroxyfumaric acid using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The assay is based on the color change of DPPH• from purple to yellow upon reduction by an antioxidant.
Materials and Reagents
-
Dihydroxyfumaric acid dihydrate (Test Compound)
-
Trolox or L-Ascorbic Acid (Standard Antioxidant)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (ACS Grade)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm
-
Calibrated pipettes
Step-by-Step Methodology
-
Preparation of DPPH Stock Solution: Prepare a 0.2 mg/mL solution of DPPH in methanol. This solution should be prepared fresh and kept in the dark to prevent degradation.
-
Preparation of Standard Solutions: Prepare a stock solution of Trolox or Ascorbic Acid (e.g., 1 mg/mL) in methanol. Perform serial dilutions to create a range of standard concentrations (e.g., from 100 µg/mL down to 1 µg/mL).
-
Preparation of Test Compound Solutions: Prepare a stock solution of Dihydroxyfumaric acid (e.g., 1 mg/mL) in methanol. Perform serial dilutions to create a range of test concentrations.
-
Assay Procedure: a. In a 96-well plate, add 100 µL of each standard and test compound dilution to separate wells in triplicate. b. Add 100 µL of methanol to triplicate wells to serve as a blank (control). c. To all wells, add 100 µL of the DPPH stock solution. d. Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Abs_control is the absorbance of the DPPH solution without antioxidant.
-
Abs_sample is the absorbance of the DPPH solution with the test compound or standard.
-
-
Data Analysis: Plot the % Inhibition against the concentration for both the standard and the test compound. Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radical) for Dihydroxyfumaric acid by interpolating from the dose-response curve.
Caption: Workflow for the DPPH antioxidant assay.
References
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The Good Scents Company. (n.d.). dihydroxyfumaric acid, 133-38-0. Retrieved from [Link]
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BioCrick. (n.d.). Dihydroxyfumaric acid | CAS:133-38-0. Retrieved from [Link]
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PubChem. (n.d.). Dihydroxyfumaric acid. National Center for Biotechnology Information. Retrieved from [Link]
- Bolocan, N., & Duca, G. G. (2023). Dihydroxyfumaric Acid: A Review of Transformations, New Derivatives, Importance, and Applications. In Fundamental and Biomedical Aspects of Redox Processes (pp. 198-223). IGI Global.
- Gaidau, C., et al. (2021). Computational research of dihydroxyfumaric acid and its derivatives with antioxidant activity.
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ResearchGate. (n.d.). Occurrence and Chemistry of Dihydroxyfumaric Acid. Retrieved from [Link]
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CJM.ASM.MD. (2011). OCCURRENCE AND CHEMISTRY OF DIHYDROXYFUMARIC ACID. Retrieved from [Link]
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PubChem. (n.d.). Dihydroxyfumaric acid hydrate. National Center for Biotechnology Information. Retrieved from [Link]
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SciSpace. (n.d.). Occurrence and chemistry of dihydroxyfumaric acid. Retrieved from [Link]
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ResearchGate. (n.d.). Dihydroxyfumaric Acid: A Review of Transformations, New Derivatives, Importance, and Applications. Retrieved from [Link]
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FooDB. (2011). Showing Compound Dihydroxyfumaric acid (FDB022816). Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-and 13 C-NMR data of compound 1. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and Characterization of Novel Dihydroxamic Acid Derivatives. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]
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SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
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Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
- Comptes Rendus Chimie. (2021).
- MilliporeSigma. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Pharmaceutical Fronts. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
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ResearchGate. (2025). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved from [Link]
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MDPI. (2025). Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]
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